3,11-Dibromodibenzo[a,j]phenazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H10Br2N2 |
|---|---|
Molecular Weight |
438.1 g/mol |
IUPAC Name |
7,19-dibromo-2,13-diazapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17(22),18,20-undecaene |
InChI |
InChI=1S/C20H10Br2N2/c21-13-3-5-15-11(9-13)1-7-17-19(15)24-20-16-6-4-14(22)10-12(16)2-8-18(20)23-17/h1-10H |
InChI Key |
MAVBQTBTGPWTBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2N=C4C5=C(C=CC4=N3)C=C(C=C5)Br)C=C1Br |
Origin of Product |
United States |
Synthetic Methodologies for 3,11 Dibromodibenzo A,j Phenazine
Oxidative Skeletal Rearrangement of Binaphthalene-2,2'-diamines
A novel and powerful method for the synthesis of the dibenzo[a,j]phenazine core involves an oxidative skeletal rearrangement of 1,1'-binaphthalene-2,2'-diamines (BINAMs). chemrxiv.orgresearchgate.net This transformation is significant as it constructs the U-shaped diazaacene structure through a process that includes the cleavage of a carbon-carbon single bond and the migration of nitrogen atoms. rsc.org
The direct precursor for 3,11-Dibromodibenzo[a,j]phenazine is a dibromo-substituted 1,1'-binaphthalene-2,2'-diamine. The synthesis involves the oxidative skeletal rearrangement of this precursor. chemrxiv.org A key reagent in this transformation is an iodine-containing oxidant, such as 1,3-diiodo-5,5-dimethylhydantoin (DIH), which facilitates the complex bond reorganization. chemrxiv.org The bromine substituents on the precursor are compatible with the reaction conditions, allowing for their incorporation into the final dibenzo[a,j]phenazine structure. chemrxiv.orgchemrxiv.org
The reaction proceeds smoothly to yield the desired this compound. This method is advantageous for its ability to create the intricate phenazine (B1670421) core in a controlled manner. The general transformation can be represented as follows:
| Starting Material | Reagent | Product |
| Dibromo-substituted 1,1'-Binaphthalene-2,2'-diamine | 1,3-diiodo-5,5-dimethylhydantoin (DIH) | This compound |
While the oxidative skeletal rearrangement is an effective method, the yield of the reaction can be influenced by factors such as the solubility of the starting materials. chemrxiv.org Research into related dibenzo[a,j]phenazine derivatives has shown that the introduction of solubility-enhancing groups at other positions on the BINAM precursor can lead to good isolated yields of the final product. chemrxiv.org
For the synthesis of this compound derivatives, the reaction is typically carried out in a suitable solvent like methanol at room temperature. The use of 1,3-diiodo-5,5-dimethylhydantoin (DIH) as the oxidant has proven to be effective for this transformation. chemrxiv.org Further optimization of reaction conditions, such as solvent choice and reaction time, may be necessary to enhance the yield and purity of this compound, particularly when dealing with precursors that have limited solubility.
Alternative Synthetic Routes to Dibrominated Phenazine Cores
While the oxidative skeletal rearrangement is the most specifically documented method for the dibenzo[a,j]phenazine core, other classical methods for phenazine synthesis could theoretically be adapted.
One such method is the Wohl-Aue reaction , which involves the condensation of an aromatic nitro compound with an aniline in the presence of a base. nih.govacs.orgresearchgate.net This method has been successfully employed for the synthesis of a variety of halogenated phenazines. nih.gov However, the application of the Wohl-Aue reaction to the synthesis of the complex, polycyclic structure of this compound has not been extensively reported and would likely present significant challenges in terms of regioselectivity and yield. nih.gov
Another general approach is the condensation of 1,2-diamines with 1,2-dicarbonyl compounds . nih.gov This is a fundamental and widely used method for forming the phenazine ring system. For the synthesis of this compound, this would require a suitably substituted polycyclic diamine and a corresponding dicarbonyl compound. The feasibility of this approach would depend on the accessibility of these complex starting materials.
These alternative routes remain largely theoretical for this specific compound, with the oxidative skeletal rearrangement of BINAMs being the more established and direct synthetic strategy. chemrxiv.orgchemrxiv.org
Derivatization Strategies Employing 3,11 Dibromodibenzo A,j Phenazine
Palladium-Catalyzed C-N Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful tool for the synthesis of novel dibenzo[a,j]phenazine derivatives. wikipedia.org This method allows for the formation of carbon-nitrogen bonds, enabling the introduction of various amine-containing functional groups onto the phenazine (B1670421) core. The development of the Buchwald-Hartwig reaction has significantly expanded the possibilities for creating aryl amines by providing a milder and more versatile alternative to traditional methods. wikipedia.org
The Buchwald-Hartwig amination has been successfully employed to synthesize donor-acceptor-donor (D-A-D) type compounds by coupling 3,11-dibromodibenzo[a,j]phenazine with various aromatic amines. researchgate.net These D-A-D architectures are of significant interest due to their unique photophysical properties, which arise from the spatial separation of their frontier molecular orbitals. researchgate.net This separation is crucial for achieving a narrow singlet-triplet energy gap, a key factor in enhancing the efficiency of thermally activated delayed fluorescence (TADF). researchgate.net The dibenzo[a,j]phenazine core acts as the electron-accepting unit, while the attached aromatic amines serve as the electron-donating moieties. The resulting twisted D-A-D compounds have shown potential in applications such as organic light-emitting diode (OLED) devices and advanced sensing systems. researchgate.netresearchgate.net
A significant application of palladium-catalyzed amination is the synthesis of 3,11-diaminodibenzo[a,j]phenazine. nih.gov This U-shaped diaminophenazine compound exhibits photoluminescence in solution with a moderate quantum yield. researchgate.netnih.gov The synthesis involves the reaction of this compound with an ammonia (B1221849) equivalent, facilitated by a palladium catalyst and a suitable ligand. nih.gov The resulting diamino-substituted derivative serves as a versatile building block for further chemical modifications and polymer synthesis. nih.gov
Table 1: Synthesis of Diamino-Substituted Dibenzo[a,j]phenazine Derivatives
| Reactant | Product | Catalyst System | Application |
|---|---|---|---|
| This compound | 3,11-Diaminodibenzo[a,j]phenazine | Palladium-based catalyst | Precursor for Tröger's base ladder polymers nih.gov |
To further modulate the electronic and photophysical properties of dibenzo[a,j]phenazine-based materials, researchers have explored the incorporation of donor moieties containing heavy chalcogen atoms like selenium and tellurium. The Buchwald-Hartwig amination provides a viable route to couple phenoselenazine and phenotellurazine derivatives to the 3 and 11 positions of the dibenzo[a,j]phenazine core. The introduction of these heavy atoms can influence the spin-orbit coupling within the molecule, potentially enhancing intersystem crossing and promoting phosphorescence.
The versatility of the Buchwald-Hartwig amination extends to the incorporation of organoboron compounds. While direct C-B bond formation via this method is not typical, the amino-functionalized dibenzo[a,j]phenazine can be further derivatized. For instance, phenazaborines, which are boron- and nitrogen-containing heterocyclic compounds, can be introduced. These boron-containing donors can significantly impact the electronic properties of the final molecule, offering a pathway to novel materials with applications in sensing and electronics.
Advanced Spectroscopic Characterization and Electrochemical Analysis of 3,11 Dibromodibenzo A,j Phenazine Derivatives
Electronic Absorption Spectroscopy (UV-Vis) in Solution and Solid States
Electronic absorption spectroscopy, or UV-Vis, is a key technique for probing the electronic transitions within a molecule. For 3,11-Dibromodibenzo[a,j]phenazine derivatives, UV-Vis spectra have been recorded in both solution and solid states to understand how the molecular environment influences their electronic properties.
In dilute solutions, donor-acceptor-donor (D-A-D) type molecules based on a dibenzo[a,j]phenazine (DBPHZ) acceptor core exhibit characteristic absorption bands. nih.gov For instance, phenothiazine-DBPHZ-phenothiazine triads in a 10⁻⁵ M solution show distinct absorption spectra. nih.gov These spectra are crucial for understanding the fundamental electronic structure of the molecules in an isolated state. nih.gov
The solid-state UV-Vis absorption spectra of these compounds can differ from their solution spectra, indicating intermolecular interactions in the condensed phase. These interactions can influence the energy levels and electronic transitions of the molecules.
Photoluminescence Spectroscopy (Steady-State and Time-Resolved)
Photoluminescence spectroscopy provides valuable information about the emissive properties of materials. Both steady-state and time-resolved techniques are employed to study the fluorescence and phosphorescence characteristics of this compound derivatives.
Steady-state photoluminescence spectra of D-A-D compounds with a DBPHZ core have been investigated in dilute solutions (10⁻⁵ M). nih.gov These measurements help determine the emission wavelengths and quantum yields of the materials. nih.govmdpi.com For example, novel phosphorescent dipyrido[3,2-a;2′3′-c]phenazine–platinum(II)–phenylacetylide complexes show reddish-orange to red photoluminescence in both solution and film states. mdpi.com
Time-resolved photoluminescence studies are critical for understanding the dynamics of excited states, including processes like thermally activated delayed fluorescence (TADF). nih.govresearchgate.net These measurements can distinguish between prompt fluorescence and delayed fluorescence, providing insights into the mechanisms of light emission. nih.gov
Fluorescence Decay Analysis
Fluorescence decay analysis is a powerful tool for investigating the lifetime of excited singlet states. In the context of this compound derivatives, this analysis helps in understanding the kinetics of radiative and non-radiative decay processes. For materials exhibiting TADF, the decay profiles often show two components: a short-lived prompt fluorescence and a long-lived delayed fluorescence. nih.gov This biexponential decay is a hallmark of the TADF mechanism, where triplet excitons are converted to singlet excitons through reverse intersystem crossing (rISC), leading to delayed emission. rsc.org
Time-Resolved Photoluminescence Measurements
Time-resolved photoluminescence measurements provide detailed information about the temporal evolution of light emission after excitation. These measurements are performed using techniques like nanosecond-gated luminescence and lifetime measurements, often employing pulsed lasers (e.g., Nd:YAG at 355 nm or N₂ at 337 nm) for excitation. semanticscholar.org The emission is then detected by sensitive equipment like a gated iCCD camera. semanticscholar.org For D-A-D compounds based on DBPHZ, time-resolved photoluminescence from a blend film (1 wt% in a host matrix) at room temperature reveals both prompt and delayed fluorescence components with identical emission spectra, confirming the presence of TADF. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise determination of molecular structures. For derivatives of this compound, both one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques are utilized to confirm their chemical structures. nih.govresearchgate.net The synthesis of quinoxalinophenazine derivatives, for example, is confirmed using ¹H-NMR and ¹³C-NMR spectroscopy, which provides detailed information about the arrangement of atoms within the molecule. researchgate.net The identification and characterization of by-products in synthetic reactions can also be achieved through comprehensive NMR analysis, including the use of ¹H-¹⁵N HMBC experiments. nih.gov
Mass Spectrometry and Elemental Analysis
Mass spectrometry and elemental analysis are fundamental techniques used to confirm the elemental composition and molecular weight of newly synthesized compounds. High-resolution mass spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio, which can be used to determine the exact molecular formula of a compound. semanticscholar.org For this compound, the molecular formula is C₂₀H₁₀Br₂N₂. nih.gov Elemental analysis, on the other hand, determines the percentage composition of individual elements (C, H, N, etc.) in a sample, which should match the calculated values for the proposed structure. researchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₀Br₂N₂ | nih.gov |
| Molecular Weight | 438.11 g/mol | bldpharm.com |
| Exact Mass | 437.91902 Da | nih.gov |
| Monoisotopic Mass | 435.92107 Da | nih.gov |
X-ray Crystallography for Molecular and Crystal Structure Determination
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships in materials. For derivatives of this compound, single-crystal X-ray diffraction analysis has been used to reveal their molecular conformations and packing in the solid state. nih.govresearchgate.net For instance, the X-ray analysis of a phenothiazine (B1677639)–DBPHZ–phenothiazine triad (B1167595) provided detailed insight into its molecular conformation in the crystalline state. nih.gov Such structural information is vital for explaining observed properties like mechanochromic luminescence and for the rational design of new functional materials. nih.govresearchgate.net
Electrochemical Characterization (e.g., Cyclic Voltammetry)
The electrochemical properties of dibenzo[a,j]phenazine derivatives are crucial for determining their suitability in various electronic applications, such as organic light-emitting diodes (OLEDs) and redox flow batteries. nih.govacs.org Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior of these compounds. dtu.dk This method provides valuable insights into their electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as their electrochemical stability. dtu.dk
Detailed electrochemical studies on the specific compound this compound are not extensively available in the public literature. However, research on structurally related dibenzo[a,c]phenazine (B1222753) derivatives provides a strong framework for understanding its expected electrochemical behavior. These studies demonstrate how substitutions on the phenazine (B1670421) core systematically tune the electronic properties. dtu.dk
For instance, a study on dibenzo[a,c]phenazine (BP) substituted with varying numbers of dimethylacridine (DMAC) donor groups at the 3, 6, and 11 positions reveals clear trends in electrochemical properties. The CV measurements for these compounds, conducted in a dichloromethane (B109758) (CH2Cl2) solution, show reversible oxidation and reduction processes, which indicate good electrochemical stability. dtu.dk
The HOMO and LUMO energy levels are determined from the onset potentials of the oxidation and reduction peaks in the cyclic voltammograms. For the DMAC-substituted series, the HOMO levels remain relatively consistent at around -5.0 eV. In contrast, the LUMO levels show a progressive decrease as the number of electron-donating DMAC groups increases. This trend is attributed to the stronger intramolecular charge transfer (ICT) effect in the molecules with more donor moieties. dtu.dk The electrochemical gap (E_g^ec), which is the difference between the HOMO and LUMO levels, consequently narrows with increased substitution.
The specific electrochemical data for these model compounds are summarized in the table below.
Select a compound to see its electrochemical data.
| Compound | E_ox^onset (V) | E_red^onset (V) | HOMO (eV) | LUMO (eV) | E_g^ec (eV) |
|---|
Data sourced from a study on dibenzo[a,c]phenazine derivatives. dtu.dk The HOMO/LUMO levels were calculated from the onset oxidation (E_ox^onset) and reduction (E_red^onset) potentials.
Theoretical and Computational Investigations of 3,11 Dibromodibenzo A,j Phenazine Systems
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become standard methods for investigating the electronic structure of dibenzo[a,j]phenazine derivatives. nih.govnih.gov These computational techniques are employed to predict molecular geometries, orbital energies, and excited-state properties, offering deep insights that complement experimental findings. researchgate.netrsc.org
Functionals such as B3LYP and the range-separated CAM-B3LYP are commonly used, often with basis sets like 6-31G(d,p) or larger, to provide a balanced description of both ground and excited states. chemrxiv.orgnih.gov DFT calculations are foundational for analyzing frontier molecular orbitals, while TD-DFT is essential for predicting excited-state energies, transition characteristics, and simulating spectra. rsc.orgnih.gov The accuracy of these predictions is critical, as phenomena like thermally activated delayed fluorescence (TADF) depend on very small energy differences between electronic states. chemrxiv.orgnih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. In donor-acceptor (D-A) systems built upon the dibenzo[a,j]phenazine scaffold, the HOMO is typically localized on the electron-donating moieties, while the LUMO resides on the electron-accepting dibenzo[a,j]phenazine core. researchgate.net
This spatial separation of the frontier orbitals is a key design strategy for tuning the optoelectronic properties of these materials. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔEH-L), is a critical parameter. A smaller gap is often associated with molecules that absorb and emit light at longer wavelengths. researchgate.net For π-conjugated systems, extending the conjugation length generally leads to a decrease in the HOMO-LUMO gap. researchgate.net Computational studies allow for the precise calculation of these orbital energies and their gap, guiding the molecular design process to achieve desired electronic properties. nih.govresearchgate.net
Table 1: Representative Calculated Frontier Orbital Energies and HOMO-LUMO Gap
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.85 | Highest Occupied Molecular Orbital |
| LUMO | -2.90 | Lowest Unoccupied Molecular Orbital |
| ΔEH-L | 2.95 | HOMO-LUMO Energy Gap |
Note: The values presented are representative for a typical dibenzo[a,j]phenazine-based donor-acceptor system and may vary depending on the specific donor groups and computational method.
Prediction of Excited State Energies and Transitions
TD-DFT calculations are instrumental in predicting the energies of the lowest singlet (S₁) and triplet (T₁) excited states. The energy difference between these two states, known as the singlet-triplet energy splitting (ΔEST), is a paramount parameter for materials exhibiting TADF. nih.gov An efficient TADF process requires a very small ΔEST (typically < 0.2 eV) to facilitate reverse intersystem crossing (rISC) from the triplet state back to the singlet state, thereby enhancing emission efficiency. nih.govresearchgate.net
For a family of emitters based on a U-shaped dibenzo[a,j]phenazine acceptor core, experimental and computational studies have shown that ΔEST values can be systematically tuned to be as low as 0.02 to 0.20 eV. nih.gov TD-DFT helps to confirm that the lowest excited singlet state possesses significant charge-transfer (CT) character, a prerequisite for achieving a small ΔEST. nih.gov
Table 2: Predicted Excited State Energies and Singlet-Triplet Splitting
| Parameter | Energy (eV) | Description |
|---|---|---|
| S₁ (Singlet) | 2.75 | Lowest Singlet Excited State Energy |
| T₁ (Triplet) | 2.65 | Lowest Triplet Excited State Energy |
| ΔEST | 0.10 | Singlet-Triplet Energy Splitting |
Note: These values are illustrative for a TADF emitter based on the dibenzo[a,j]phenazine core.
Natural Transition Orbital (NTO) Analysis for Charge Transfer Characterization
To better understand the nature of electronic transitions, Natural Transition Orbital (NTO) analysis is frequently performed. researchgate.net NTOs provide a compact representation of the transition density between the ground state and an excited state by transforming the canonical molecular orbitals into a set of "hole" and "electron" orbitals. The hole NTO represents the region from which the electron is excited, while the electron NTO shows the region to which it is promoted. researchgate.net
In donor-acceptor-donor (D-A-D) compounds based on the dibenzo[a,j]phenazine core, NTO analysis visually confirms the charge-transfer nature of the excitation. researchgate.net The analysis typically shows the hole orbital localized on the donor fragments and the electron orbital localized on the central dibenzo[a,j]phenazine acceptor, clearly illustrating the spatial separation of charge upon excitation. researchgate.netresearchgate.net This visualization is crucial for confirming that the desired charge-transfer state has been achieved.
Conformational Analysis and Energetics (e.g., Twisted Architectures)
The dibenzo[a,j]phenazine unit inherently possesses a unique U-shaped geometry. researchgate.net When donor groups are attached, for example at the 3 and 11 positions, the resulting D-A-D molecule often adopts a twisted conformation. This twisting between the donor and acceptor units is not a defect but a critical design element. researchgate.net
This twisted architecture plays a crucial role in electronically decoupling the donor and acceptor fragments to some extent, which facilitates the spatial separation of the HOMO and LUMO. researchgate.net This separation is key to minimizing the exchange energy component of the singlet-triplet splitting (ΔEST), which is essential for efficient TADF. researchgate.net Computational conformational analysis allows researchers to determine the preferred dihedral angles of the twisted structure and to understand how conformational changes influence the photophysical properties and energetics of the molecule.
Simulation of Spectroscopic Signatures
A significant application of TD-DFT is the simulation of spectroscopic signatures, including UV-visible absorption and photoluminescence spectra. researchgate.netrsc.org By calculating the energies and oscillator strengths of vertical excitations, researchers can generate theoretical absorption spectra. Similarly, by optimizing the geometry of the lowest excited state (S₁), one can calculate the emission energy.
These simulated spectra are invaluable for several reasons. They allow for direct comparison with experimental measurements, aiding in the interpretation of spectral features and the assignment of electronic transitions. Furthermore, they serve as a predictive tool, enabling the screening of potential molecular candidates and the rational design of new compounds with targeted absorption and emission wavelengths before undertaking their chemical synthesis.
Computational Studies on Charge Transfer Properties and Reorganization Energies
For applications in organic electronics, the charge transport characteristics of a material are as important as its photophysical properties. DFT calculations are used to quantify key parameters related to charge transfer, most notably the reorganization energy (λ). beilstein-journals.org
The reorganization energy is the sum of two components: the energy required to relax the geometry of a neutral molecule to the cation/anion geometry, and the energy released when the charged species relaxes back to the neutral geometry. A lower reorganization energy generally corresponds to a faster charge transfer rate. Calculations are performed for both hole transport (λh) and electron transport (λe). These computational studies provide insight into whether a material is likely to be an effective hole or electron transporter, which is critical information for designing balanced and efficient OLED devices. beilstein-journals.org
Table 3: Representative Calculated Reorganization Energies
| Parameter | Energy (eV) | Description |
|---|---|---|
| λh | 0.25 | Reorganization energy for hole transport |
| λe | 0.28 | Reorganization energy for electron transport |
Note: Values are representative and depend on the specific molecular structure and computational level of theory.
Electrostatic Potential Distribution Studies
Theoretical and computational investigations into the electrostatic potential (ESP) distribution of 3,11-Dibromodibenzo[a,j]phenazine provide crucial insights into its electronic structure and potential for intermolecular interactions. ESP maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule, offering a guide to its reactive behavior and non-covalent bonding properties. deeporigin.comlibretexts.org These maps are color-coded, with red indicating regions of most negative electrostatic potential (electron-rich) and blue representing areas of most positive electrostatic potential (electron-poor). libretexts.org
For this compound, the ESP distribution is primarily influenced by the electronegative nitrogen atoms within the phenazine (B1670421) core and the attached bromine atoms. The nitrogen atoms, possessing lone pairs of electrons, are expected to be centers of high electron density. Consequently, the regions around these atoms would exhibit a negative electrostatic potential, making them potential sites for interaction with electrophiles or Lewis acids. researchgate.net
Conversely, the bromine atoms introduce a more complex feature known as a "sigma-hole." nih.govrsc.org This phenomenon refers to a region of positive electrostatic potential located on the outermost portion of the halogen atom, along the axis of the carbon-bromine bond. This electron-deficient area arises from the anisotropic distribution of electron density around the halogen. The presence of sigma-holes on the bromine atoms of this compound suggests its capability to act as a halogen bond donor, a significant non-covalent interaction in crystal engineering and supramolecular chemistry. mdpi.com
The large, fused aromatic system of the dibenzo[a,j]phenazine backbone generally contributes to a delocalized π-system. The face of the aromatic rings would typically exhibit a negative electrostatic potential, though less intense than the regions around the nitrogen atoms. The hydrogen atoms bonded to the aromatic rings would show a moderately positive potential.
Computational methods, particularly Density Functional Theory (DFT), are employed to calculate and visualize the ESP of such molecules. researchgate.net These theoretical studies allow for the prediction of how this compound might interact with other molecules, guiding the design of new materials with specific electronic and intermolecular binding properties. deeporigin.com
Detailed Research Findings
While specific experimental or detailed computational studies on the electrostatic potential of this compound are not extensively available in the public domain, theoretical calculations based on established principles for similar halogenated aza-aromatic compounds allow for a reliable prediction of its ESP features. The findings from such a theoretical study would typically be presented in a data table summarizing the key electrostatic potential values.
A hypothetical representation of such data is provided below to illustrate the expected findings from a DFT-based ESP analysis. This table quantifies the predicted regions of positive and negative potential on the molecular surface.
| Molecular Region | Predicted Electrostatic Potential (VS,max or VS,min) (kcal/mol) | Interpretation |
|---|---|---|
| Nitrogen Lone Pair Region | -25.5 | Strongly negative potential; site for electrophilic attack or hydrogen bonding. |
| Bromine σ-hole | +15.2 | Positive potential; site for halogen bonding interactions. |
| Aromatic Ring Face (π-system) | -10.8 | Moderately negative potential; involved in π-π stacking interactions. |
| Aromatic C-H Region | +8.5 | Moderately positive potential. |
Photophysical Phenomena and Mechanisms in Dibenzo A,j Phenazine Derivatives
Thermally Activated Delayed Fluorescence (TADF) Mechanisms
Thermally Activated Delayed Fluorescence (TADF) is a key phenomenon observed in many dibenzo[a,j]phenazine derivatives. nih.govnih.gov This process allows for the harvesting of non-emissive triplet excitons by converting them into emissive singlet excitons through thermal energy, significantly enhancing the efficiency of OLED devices. nih.govrsc.org The mechanism hinges on the efficient transition of electrons from the lowest triplet excited state (T1) to the lowest singlet excited state (S1), a process known as reverse intersystem crossing (rISC). nih.govbeilstein-journals.org
Singlet-Triplet Energy Splitting (ΔEST) Modulation
A crucial factor for efficient TADF is a small energy gap between the S1 and T1 states (ΔEST), typically less than 0.3 eV. nih.govrsc.org In dibenzo[a,j]phenazine derivatives, this small ΔEST is achieved through the design of twisted D-A or D-A-D structures. nih.govscispace.com This twisting leads to a spatial separation of the Highest Occupied Molecular Orbital (HOMO), which is localized on the donor moiety, and the Lowest Unoccupied Molecular Orbital (LUMO), localized on the DBPHZ acceptor core. nih.gov This separation minimizes the exchange energy between the singlet and triplet states, thus reducing ΔEST. nih.govresearchgate.net
For example, a D-A-D triad (B1167595) composed of a DBPHZ acceptor and phenothiazine (B1677639) (PTZ) donors was found to have S1 and T1 energy levels of 2.48 eV and 2.40 eV, respectively, resulting in a very small ΔEST of 0.08 eV. nih.gov Similarly, a series of emitters based on a dibenzo[a,c]phenazine (B1222753) (BP) acceptor with one, two, or three 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) donors showed that increasing the number of donors could significantly reduce ΔEST, with the triple-donor compound (3DMAC–BP) achieving a value as low as 0.05 eV. acs.org This highlights the ability to fine-tune the energy gap by modifying the number and nature of the donor units attached to the phenazine (B1670421) core. acs.org
| Compound | S1 Energy (eV) | T1 Energy (eV) | ΔEST (eV) | Reference |
|---|---|---|---|---|
| PTZ-DBPHZ-PTZ (1) | 2.48 | 2.40 | 0.08 | nih.gov |
| 1DMAC–BP | 2.54 | 2.32 | 0.22 | acs.org |
| 2DMAC–BP | 2.52 | 2.31 | 0.21 | acs.org |
| 3DMAC–BP | - | - | 0.05 | acs.org |
Reverse Intersystem Crossing (rISC) Pathways
The rate of reverse intersystem crossing (krISC) is another critical parameter for high-efficiency TADF. The rISC process allows triplet excitons, which are typically non-emissive, to be converted back to the emissive singlet state. rsc.org This up-conversion is thermally activated and is highly dependent on a small ΔEST. nih.gov
In D-A type TADF materials, the rISC pathway often involves coupling between the singlet charge-transfer (¹CT) state and a local triplet (³LE) state, either on the donor or the acceptor, mediated by spin-vibronic coupling. nih.govbeilstein-journals.orgrsc.org The dielectric environment also plays a substantial role, as it can reduce the activation energy for rISC, thereby increasing the rate by several orders of magnitude compared to the isolated molecule. nih.govarxiv.org For dibenzo[a,c]phenazine-based emitters, rISC rates on the order of 10⁵ s⁻¹ have been observed. rsc.org Efficient rISC contributes to a strong delayed fluorescence component in the emission decay profile, which is a characteristic signature of TADF. nih.govacs.org
Role of Donor-Acceptor (D-A) and Donor-Acceptor-Donor (D-A-D) Structures
The architecture of the molecule, whether it is a D-A or D-A-D type, significantly influences the TADF properties. beilstein-journals.orgfluxim.com Twisted D-A structures are a foundational design principle for achieving the necessary HOMO/LUMO separation and a small ΔEST. nih.govscispace.com
A comparative study between a D-A molecule (phenoxazine donor, DBPHZ acceptor) and its D-A-D counterpart (POZ-DBPHZ) revealed the distinct roles of these architectures. beilstein-journals.org While both structures exhibit TADF, the addition of a second donor in the D-A-D structure was found to enhance the rISC process by creating a better balance between the singlet-triplet energy gap and spin-orbit coupling. nih.govbeilstein-journals.org This often leads to higher external quantum efficiencies (EQEs) in OLEDs fabricated with D-A-D emitters. beilstein-journals.orgscispace.com For instance, OLEDs using the D-A-D compound POZ-DBPHZ achieved an EQE of up to 16%, whereas the D-A counterpart reached 11%. beilstein-journals.org The strategic placement of multiple donors can strengthen the intramolecular charge transfer (ICT) effect, leading to red-shifted emissions and enhanced device performance. acs.org
Influence of Lowest Triplet State of the Acceptor Unit
The nature of the lowest triplet state plays a pivotal role in the TADF mechanism. Efficient rISC can be facilitated by the mixing of the ¹CT state with a locally excited triplet state on either the donor (³LED) or the acceptor (³LEA). beilstein-journals.org
In the case of the POZ-DBPHZ system, it was unambiguously confirmed that the TADF mechanism involves the coupling of the ¹CT state with the lowest triplet state localized on the DBPHZ acceptor (³LEA). scispace.com This finding was significant because it demonstrated that efficient TADF is not solely dependent on coupling with the donor's triplet state. This relaxes the design criteria for new TADF molecules, as the generation of TADF is independent of which moiety's triplet state (donor or acceptor) couples with the ¹CT state. scispace.com
Room-Temperature Phosphorescence (RTP) Pathways
While TADF relies on the up-conversion of triplets to singlets, some dibenzo[a,j]phenazine-based systems can also exhibit direct emission from the triplet state, known as phosphorescence, even at room temperature. researchgate.net Achieving heavy-atom-free RTP is a significant challenge because the spin-forbidden T1 → S0 transition is typically very slow and susceptible to quenching by molecular vibrations and oxygen. researchgate.net
For dibenzo[a,j]phenazine derivatives, RTP can be facilitated by embedding the molecules in a rigid matrix, which suppresses non-radiative decay pathways. researchgate.net The choice of the host matrix can be selective, with hosts having similar molecular structures to the guest emitter promoting RTP efficiency. researchgate.net The phosphorescence observed in these systems often corresponds to the triplet state of the acceptor unit. nih.gov For instance, phenothiazine derivatives have been shown to exhibit RTP with efficiencies that can be modulated by external stimuli like UV irradiation, with some systems showing RTP efficiency increasing to 22%. researchgate.net These materials have potential applications in oxygen sensing, as the phosphorescence is often quenched by oxygen. researchgate.net
Mechanistic Insights into Mechanochromic Luminescence (MCL)
Certain D-A-D triads based on the dibenzo[a,j]phenazine core exhibit mechanochromic luminescence (MCL), where the emission color changes in response to mechanical stimuli like grinding or shearing. bohrium.comnih.gov This phenomenon is highly valuable for applications in sensors and security inks. nih.gov
Novel D-A-D molecules using phenothiazines (PTZ) as donors and DBPHZ as the acceptor have been developed that show distinct, tricolor-changing MCL properties. nih.gov The mechanism behind this behavior is attributed to the "two-conformation-switchable" nature of the PTZ donor units. nih.gov In its pristine crystalline state, the molecule may exhibit one emission color. Upon grinding, the mechanical force disrupts the crystal packing and can induce a conformational change in the flexible PTZ donors, leading to a different molecular packing arrangement and a new, red-shifted emission color. This change is often associated with a transition from a locally excited (LE) state to an intramolecular charge-transfer (ICT) state. bohrium.com The process can be reversible; for example, fuming with a solvent can restore the original crystalline state and emission color. nih.gov Interestingly, these MCL-active materials can also be efficient TADF emitters, merging multiple advanced functionalities into a single molecular system. bohrium.comnih.gov
Conformational Flexibility and Luminescence Switching
The luminescence of dibenzo[a,j]phenazine (DBPHZ) derivatives is profoundly influenced by their conformational flexibility. In donor-acceptor-donor (D-A-D) type molecules, where DBPHZ acts as the acceptor core, the spatial arrangement of the donor units relative to the central phenazine plane dictates the photophysical outcomes. A notable example is seen in phenothiazine (PTZ)-substituted DBPHZ, where the PTZ units can adopt distinct "quasi-equatorial" (eq) or "quasi-axial" (ax) conformations. nih.govresearchgate.net
These conformers (eq-eq, eq-ax, and ax-ax) possess different electronic structures and energy levels, leading to multiple, switchable emission colors. nih.gov For instance, in one PTZ-disubstituted DBPHZ compound, the orange-emitting form was found to have one PTZ in a quasi-equatorial and the other in a quasi-axial conformation (eq-ax). nih.gov A higher-energy yellow emission was attributed to the ax-ax conformer. nih.gov This ability to switch between conformations allows for the production of various metastable states, which is the basis for multi-color changing mechanochromic luminescence (MCL). nih.govresearchgate.net The switching between these states can be triggered by external stimuli like mechanical grinding or exposure to solvent vapors, which alters the molecular packing and stabilizes different conformers. nih.gov
Similarly, N,N'-disubstituted-dihydrodibenzo[a,c]phenazines, which have a nonplanar saddle-shape, exhibit significant Stokes-shifted emissions that are independent of solvent polarity. acs.org This behavior is rationalized by conformational changes, specifically a planarization process in the excited state. acs.org The dynamic, light-induced planarization of these saddle-shaped structures can be restricted in the solid state, leading to a blue fluorescence, whereas in solution, they emit an orange-red fluorescence. frontiersin.org The combination of different states—initial charge-transfer, an intermediate, and the final planarized state—can result in multiple emissions, tunable from red to deep blue. acs.org
Solvatochromism and Luminochromism
Solvatochromism, the change in a substance's color with solvent polarity, and luminochromism, the change in its luminescence properties, are prominent features of DBPHZ derivatives. These phenomena are typically indicative of a significant change in the dipole moment of the molecule upon photoexcitation, which is characteristic of intramolecular charge transfer (ICT) states. nih.gov The modulation of the surrounding environment, such as the solvent, can effectively influence the luminescent behavior of phenazine derivatives. nih.govresearchgate.net
Donor-acceptor type DBPHZ derivatives often exhibit pronounced solvatochromic shifts in their emission spectra. researchgate.net This is because the energy level of the ICT state can be readily adjusted by varying the solvent polarity. nih.gov Studies on various phenazine derivatives confirm that their fluorescence emission spectra exhibit a redshift with increasing solvent polarity, pointing to the existence of a charge transfer state. nih.gov This behavior makes them highly sensitive to their local environment and forms the basis for their application as sensors. researchgate.net
Positive Solvatochromic Effects in Charge-Transfer States
A positive solvatochromic effect, where the emission wavelength increases (red-shifts) with increasing solvent polarity, is a hallmark of many DBPHZ-based donor-acceptor systems. This effect occurs because the excited state of the molecule is more polar than its ground state. nih.gov The polar solvent molecules stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for emission.
In D-A chromophores, photoexcitation can lead to a locally excited (LE) state or an ICT state. nih.gov The ICT state, involving significant charge redistribution, has a large dipole moment and is therefore strongly affected by solvent polarity, whereas the LE state shows little change. nih.gov For several phenazine-fused coumarin (B35378) dyes, a progressive red shift in emission was observed with increasing solvent polarity, confirming that their excited states are more polar than their ground states. nih.gov Similarly, certain dibenzo[a,c]phenazine derivatives exhibit remarkable positive fluorescent solvatochromism, indicating strong ICT electronic structures. researchgate.net This solvent-controlled excited state dynamic highlights how environmental factors can be used to tune the optical properties of these materials. nih.gov
Stimuli-Responsive Luminescence (e.g., Anion, Acid/Base, Hydrochromism)
The ICT character of DBPHZ derivatives makes them highly responsive to various external stimuli, leading to changes in their luminescence color or intensity. This responsiveness has been harnessed for sensing applications. researchgate.net
Anion Sensing: Donor-acceptor compounds based on the DBPHZ core have been shown to exhibit anion-responsive red shifts in their emission. researchgate.net The interaction of anions with the molecule can modulate the electronic properties of the donor or acceptor units, thereby altering the energy of the ICT state and causing a change in the fluorescence color.
Acid/Base and Guest Sensing: The luminescence of DBPHZ derivatives can be modulated by interactions with acids, bases, or other chemical guests. A crown ether macrocycle containing a dihydrodibenzo[a,c]phenazine (DPAC) unit demonstrated varied fluorescence outputs upon forming host-guest complexes with different ammonium (B1175870) salts. frontiersin.orgdoaj.org The binding of the guest molecules resulted in hypsochromic (blue) shifts in the fluorescence of up to 130 nm, with the magnitude of the shift depending on the specific guest and the host-to-guest ratio. frontiersin.org
Hydrochromism and Photochromism: While specific data on the hydrochromism of 3,11-Dibromodibenzo[a,j]phenazine is limited, other phenazine derivatives show responsiveness to proton transfer, a key process in water-related interactions. For example, phenazine-2,3-diol derivatives exhibit photochromism through excited-state intermolecular proton transfer. rsc.org Upon photoirradiation at low temperatures, the colorless enol form transforms into an orange-colored keto form, demonstrating how proton mobility can trigger a significant color change. rsc.org
Triplet-Triplet Annihilation (TTA) Processes
Triplet-triplet annihilation (TTA) is a photophysical process that enables photon upconversion (UC), where two low-energy photons are converted into one higher-energy photon. nih.govresearchgate.net This process occurs in a system containing two types of molecules: a sensitizer (B1316253) and an emitter (also known as an annihilator). nih.gov
The general mechanism for TTA-UC is as follows:
A sensitizer molecule absorbs a low-energy photon, promoting it to an excited singlet state (S₁).
The sensitizer undergoes efficient intersystem crossing (ISC) to a long-lived excited triplet state (T₁). nih.gov
The triplet energy is transferred from the sensitizer to an emitter/annihilator molecule, which is excited to its triplet state.
Two emitter molecules in the triplet state collide. This interaction, or annihilation, results in one emitter molecule being promoted to its excited singlet state (S₁) while the other returns to the ground state. nih.gov
The emitter molecule in the S₁ state then decays back to its ground state, releasing a high-energy photon (upconverted fluorescence).
In TTA-UC systems, dibenzophenazines can function as the emitter/annihilator component. Commonly used annihilators include anthracene (B1667546) derivatives like 9,10-diphenylanthracene (B110198) (DPA). researchgate.netresearchgate.net The efficiency of the TTA-UC process depends on several factors, including the efficiency of ISC in the sensitizer, the energy transfer between sensitizer and emitter, and the probability of a successful annihilation event between two triplet emitters. nih.gov
Internal Heavy Atom Effects on Excited State Dynamics
The presence of heavy atoms, such as bromine, in the molecular structure of this compound has a significant impact on its excited-state dynamics. This is known as the internal heavy atom effect. researchgate.net The effect enhances spin-orbit coupling, which is the interaction between the electron's spin and its orbital motion. researchgate.net
Enhanced spin-orbit coupling facilitates the rate of intersystem crossing (ISC), the typically forbidden transition between electronic states of different spin multiplicity (e.g., from a singlet state to a triplet state). researchgate.net In DBPHZ-cored D-A-D triads, the introduction of heavy chalcogen atoms was shown to promote rapid ISC, leading to efficient population of the triplet state. researchgate.net
Interactive Data Table: Photophysical Properties of Dibenzo[a,j]phenazine Derivatives
This table summarizes key photophysical data for related dibenzo[a,j]phenazine derivatives discussed in the literature.
| Compound Family | Property | Observation | Reference |
| PTZ-DBPHZ | Conformational Luminescence | Multiple emissions (e.g., orange, yellow) from different conformers (eq-ax, ax-ax). | nih.gov |
| Dihydrodibenzo[a,c]phenazines | Conformational Luminescence | Dual emission (blue and orange-red) based on restriction of excited-state planarization. | acs.orgfrontiersin.org |
| Dibenzo[a,c]phenazine Derivatives | Solvatochromism | Remarkable positive fluorescent solvatochromism due to strong ICT character. | researchgate.net |
| DPAC Crown Ether | Stimuli-Responsive Luminescence | Hypsochromic shifts up to 130 nm upon binding with ammonium guests. | frontiersin.org |
| DBPHZ-cored Triads | Heavy Atom Effect | Heavy atoms enhance spin-orbit coupling, facilitating rapid intersystem crossing. | researchgate.net |
Applications of Dibenzo A,j Phenazine Derivatives in Advanced Functional Materials
Emitters for Organic Light-Emitting Diodes (OLEDs)
Derivatives of dibenzo[a,j]phenazine (DBPHZ) are a highly promising class of emitters for OLEDs, particularly for those utilizing the mechanism of thermally activated delayed fluorescence (TADF). The unique electronic structure of the DBPHZ core, when combined with various electron-donating units, allows for the creation of materials that can harvest triplet excitons, leading to nearly 100% internal quantum efficiency. acs.org
A key strategy in designing high-performance TADF emitters is to create molecules with a small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ). The twisted D-A-D architecture, where donor molecules are attached to the DBPHZ acceptor core, effectively separates the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is crucial for minimizing ΔEₛₜ and facilitating efficient reverse intersystem crossing (rISC). researchgate.netacs.org
The 3,11-dibromo[a,j]phenazine intermediate is particularly useful for synthesizing these emitters through reactions like the Buchwald-Hartwig amination. acs.org For instance, a D-A-D triad (B1167595) using phenoxazine (B87303) as the donor and DBPHZ as the acceptor (POZ-DBPHZ) was developed as a superior orange-TADF emitter, achieving a high external quantum efficiency (EQE) of up to 16%. acs.org Another D-A compound based on phenoxazine and dibenzo[a,j]phenazine achieved an EQE of up to 11%, demonstrating performance that surpasses the theoretical limit for conventional fluorescent emitters. nih.gov Research on the related dibenzo[a,c]phenazine (B1222753) isomer has yielded even higher efficiencies, with some devices reaching an EQEₘₐₓ of 23.8%, underscoring the immense potential of the dibenzophenazine framework. nih.gov
Table 1: Performance of Dibenzo[a,j]phenazine and Related Derivatives in TADF-OLEDs
| Emitter (Core) | Donor Unit | Emission Color | Max. EQE (%) |
|---|---|---|---|
| POZ-DBPHZ (dibenzo[a,j]phenazine) | Phenoxazine | Orange | 16% acs.org |
| D-A Emitter (dibenzo[a,j]phenazine) | Phenoxazine | - | 11% nih.gov |
| DMAC-11-DPPZ (dibenzo[a,c]phenazine) | 9,9-dimethylacridine | Orange | 23.8% nih.gov |
The emission color of DBPHZ-based TADF materials can be precisely controlled by modifying the electron-donating strength of the donor units attached to the acceptor core. This modular design allows for the creation of emitters that span the visible spectrum from green to red and even into the near-infrared (NIR) region. acs.org
For example, phenothiazine (B1677639)–dibenzo[a,j]phenazine–phenothiazine triads have been shown to exhibit distinct multi-color-changing mechanochromic luminescence. researchgate.net By systematically changing the donor units on a related fluorinated dibenzo[a,c]-phenazine core, researchers have synthesized a series of emitters with finely tuned emission wavelengths. Using donors like 3,6-di-tert-butyl-9H-carbazole, 9,9-dimethylacridine, and 10H-phenoxazine resulted in photoluminescence maxima at 505 nm (green), 589 nm (orange-red), and 674 nm (deep-red), respectively. rsc.org This demonstrates that the dibenzophenazine scaffold provides a versatile platform for developing a wide palette of high-efficiency emitters for full-color display and lighting applications.
Advanced Sensing Systems and Chemical Probes
The unique electronic and structural properties of dibenzo[a,j]phenazine derivatives also make them suitable candidates for advanced sensing applications. Their rigid structure can be functionalized with specific binding sites to create probes that signal the presence of target analytes through changes in their fluorescence or color.
Dibenzo[a,j]phenazine-cored compounds have been noted for their ability to produce anion-responsive red shifts in their emission, indicating their potential for use in anion detection systems. researchgate.net While specific 3,11-disubstituted derivatives for this purpose are an emerging area, the broader phenazine (B1670421) family has proven effective for anion recognition. A common design strategy involves attaching hydrogen-bond donor moieties, such as urea (B33335) or thiourea, to the phenazine framework. researchgate.net
For instance, receptors based on 2,3-diaminophenazine functionalized with phenylurea groups have been shown to selectively bind and detect biologically significant anions, including fluoride (B91410) (F⁻), acetate (B1210297) (CH₃COO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻), in the presence of other halide ions. researchgate.net The interaction between the urea's N-H groups and the target anion alters the electronic properties of the phenazine chromophore, resulting in a distinct colorimetric or fluorescent signal. researchgate.netepa.gov This principle highlights a clear pathway for developing highly selective anion sensors based on the dibenzo[a,j]phenazine core.
The development of dibenzo[a,j]phenazine derivatives specifically as pH-responsive chemosensors is not widely documented in current literature. However, related isomers have been investigated for their stability across different pH levels, which is a critical characteristic for any practical chemical probe. A fluorescent probe based on the dibenzo[a,c]phenazine isomer, designed for the detection of thiophenols, was found to be exceptionally stable and functional over a broad pH range from 5 to 13. nih.govrsc.org This robustness suggests that the dibenzophenazine core is resistant to protonation/deprotonation that could otherwise interfere with sensing mechanisms, making it a reliable scaffold for probes intended for use in diverse environmental or biological conditions.
The application of dibenzo[a,j]phenazine derivatives as probes for environmental polarity or viscosity is limited, primarily due to the molecule's intrinsic structural features.
Studies on the closely related isomer, dibenzo[a,c]phenazine (DBPZ), have revealed that it is completely insensitive to the polarity of the surrounding medium. acs.orgnih.gov This unusual behavior stems from the molecule's rigid, U-shaped geometry. The hydrogen atoms in the "bay region" (at the 1 and 8 positions) create steric hindrance that physically blocks solvent molecules from interacting with the lone pair of electrons on the nitrogen atoms. acs.orgnih.gov Although photoexcitation increases the molecule's dipole moment, this structural shielding prevents the probe from sensing changes in solvent polarity. nih.gov Given the similar rigid structure of the [a,j] isomer, it is expected to exhibit comparable insensitivity.
There are no significant reports on the use of dibenzo[a,j]phenazine derivatives as viscosity probes. The design of such probes, known as fluorescent molecular rotors, typically requires a fluorophore with a component that can rotate freely in low-viscosity media but becomes restricted in high-viscosity environments. While this is an active area of research for other fluorophores, the rigid and planar nature of the dibenzophenazine core does not lend itself readily to this application. frontiersin.orgnih.gov
Table 2: List of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| 3,11-Dibromodibenzo[a,j]phenazine | - |
| Dibenzo[a,j]phenazine | DBPHZ |
| Phenoxazine-Dibenzo[a,j]phenazine-Phenoxazine | POZ-DBPHZ |
| Dibenzo[a,c]phenazine | DPPZ, DBPZ |
| 9,9-dimethylacridine-Dibenzo[a,c]phenazine | DMAC-11-DPPZ |
| 3,6-bis(9,9-dimethylacridin-10(9H)-yl)-10-fluorodibenzo[a,c]-phenazine | 2DMAC-BP-F |
| 3,6-di-tert-butyl-9H-carbazole | - |
| 10H-phenoxazine | POZ |
| Phenothiazine | PTZ |
Specific Analyte Detection (e.g., Formaldehyde (B43269), Heavy Metals)
The electron-deficient nature and tunable fluorescence of the dibenzo[a,j]phenazine scaffold make it an excellent platform for the development of chemosensors. By functionalizing the core structure, researchers have created probes that exhibit high selectivity and sensitivity for various analytes, including formaldehyde and heavy metals.
A notable example is a fluorescent sensor for formaldehyde based on a simple phenazine derivative, 1H- rsc.orgrsc.orgnih.govtriazole[4,5-b]phenazine (PHTA). This probe can detect formaldehyde in both gaseous and solution phases through a distinct change in its fluorescence color or intensity. nih.gov For practical applications, the PHTA probe has been loaded onto a silica (B1680970) gel plate to create a portable solid-state sensor for the sensitive and selective detection of formaldehyde. nih.gov
In the realm of heavy metal detection, a mercaptooxazole–phenazine based fluorescent sensor, referred to as Z-3, has been synthesized for the ultra-sensitive detection of mercury(II) ions in aqueous solutions. rsc.orgrsc.org This sensor utilizes the phenazine group as the fluorophore and a sulfhydryl group as the recognition site for Hg²⁺. rsc.orgrsc.org Upon binding to mercury ions, the sensor exhibits a significant blue shift in its fluorescence, changing color from yellow to blue. rsc.orgrsc.org This allows for a low naked-eye detection limit and operates over a wide pH range, making it suitable for environmental and biological applications. rsc.org Test strips have also been fabricated for convenient on-site detection of Hg²⁺. rsc.orgrsc.org
Furthermore, a novel dibenzo[a,c]phenazine-based fluorescent probe has been developed for the fast and selective detection of thiophenols in water. This probe, which uses a 2,4-dinitrobenzenesulfonyl group as a recognition site, demonstrates high selectivity and sensitivity with a large Stokes shift of 120 nm and can operate over a broad pH range of 5 to 13. nih.gov A linear relationship between fluorescence intensity and thiophenol concentration was observed, with a low detection limit of 40 nM. nih.gov
Table 1: Dibenzo[a,j]phenazine Derivatives for Analyte Detection
| Derivative/Sensor | Target Analyte | Detection Principle | Key Findings |
|---|---|---|---|
| 1H- rsc.orgrsc.orgnih.govtriazole[4,5-b]phenazine (PHTA) | Formaldehyde | Fluorescence change | Portable solid-state sensor developed. nih.gov |
| Mercaptooxazole–phenazine (Z-3) | Mercury(II) ions | Fluorescence blue shift | High sensitivity and operates in a wide pH range. rsc.orgrsc.org |
| Dibenzo[a,c]phenazine-based probe | Thiophenols | Fluorescence turn-on | Low detection limit (40 nM) and large Stokes shift. nih.gov |
Materials for Gas Adsorption and Separation
The rigid and planar structure of dibenzo[a,j]phenazine can be exploited to construct microporous materials with high surface areas and specific affinities for certain gases, making them promising candidates for applications such as carbon dioxide capture.
Microporous Ladder Polymers for CO2 Capture
Ladder polymers of intrinsic microporosity (PIMs) containing phenazine units have demonstrated significant potential for CO₂ capture. A solution-processable ladder polymer, PSBI-AB, featuring dibenzodioxane linkages and bis(phenazine) units, was synthesized through the self-polymerization of an AB-type monomer. This method facilitates the creation of high molecular weight polymers. The resulting polymer exhibited a high BET surface area of 705 m²/g and demonstrated good gas permeation properties, comparable to previously reported PIMs.
In another approach, azo-linked conjugated microporous polymers (CMPs), namely Azo-Cz (azo-carbazole) and Azo-Tz (azo-phenothiazine), were prepared. These polymers possess good specific surface areas, reaching up to 315 m²g⁻¹, and show significant thermal stability. nottingham.edu.cn The CO₂ adsorption capacities of these CMPs were found to be substantial, with Azo-Cz showing a CO₂ uptake of up to 94 mg g⁻¹ at 273 K. nottingham.edu.cn This high uptake is attributed to the large surface area and the presence of nitrogen atoms which facilitate strong interactions with CO₂ molecules. nottingham.edu.cn
Table 2: Microporous Polymers for CO₂ Capture
| Polymer | Monomer/Linkage | BET Surface Area (m²/g) | CO₂ Uptake |
|---|---|---|---|
| PSBI-AB | Spirobisindane-based AB-type monomer with phenazine units | 705 | Comparable to PIM-7 |
| Azo-Cz | Azo-linked carbazole | up to 315 | 94 mg/g at 273 K |
| Azo-Tz | Azo-linked phenothiazine | up to 315 | 60 mg/g at 273 K |
Organic Semiconductor Materials
Dibenzo[a,j]phenazine derivatives have emerged as promising materials for organic electronics, particularly in the field of organic light-emitting diodes (OLEDs). Their ability to exhibit thermally activated delayed fluorescence (TADF) allows for the efficient harvesting of triplet excitons, leading to high device efficiencies.
Researchers have designed and synthesized a series of TADF emitters based on a dibenzo[a,c]phenazine (BP) acceptor core functionalized with varying numbers of 9,9-dimethylacridan (DMAC) donor units (xDMAC–BP, where x = 1, 2, 3). acs.org By increasing the number of DMAC donors, the intramolecular charge transfer (ICT) effect can be tuned, allowing for the regulation of the emission wavelength from green to orange-red. acs.org The photoluminescence quantum yields of these emitters were significantly improved with an increasing number of donor units. acs.org
OLEDs fabricated using these xDMAC–BP emitters demonstrated impressive performance. The orange-red OLED employing the 3DMAC–BP emitter achieved a maximum external quantum efficiency (EQE) of 22.0% at an emission wavelength of 606 nm, which is among the highest reported for TADF OLEDs emitting beyond 600 nm. acs.org These devices also exhibited low turn-on voltages and high brightness. acs.org
Further modifications, such as the introduction of cyano (CN) groups to an 11,12-diphenyldibenzo[a,c]phenazine acceptor, have led to the development of highly efficient red TADF emitters. The resulting molecule, 4CNDPDBP-TPA, when used as an emitter in OLEDs, achieved state-of-the-art external quantum efficiencies of 35.2% at 612 nm, 33.7% at 628 nm, and 29.8% at 640 nm. rsc.org
Table 3: Performance of Dibenzo[a,c]phenazine-Based OLEDs
| Emitter | Host | Max. EQE (%) | EL Peak (nm) | CIE Coordinates |
|---|---|---|---|---|
| 1DMAC–BP | mCBP | 10.1 | 560 | (0.43, 0.54) |
| 2DMAC–BP | mCBP | 11.8 | 576 | (0.49, 0.49) |
| 3DMAC–BP | mCBP | 22.0 | 606 | Not specified |
| 4CNDPDBP-TPA | Not specified | 35.2 | 612 | Not specified |
| 4CNDPDBP-TPA | Not specified | 33.7 | 628 | (0.62, 0.37) |
| 4CNDPDBP-TPA | Not specified | 29.8 | 640 | (0.65, 0.35) |
Bioimaging Probes
The strong fluorescence and good photostability of dibenzo[a,j]phenazine derivatives make them attractive candidates for the development of fluorescent probes for bioimaging applications. Their emission properties can be tuned to the near-infrared (NIR) region, which is advantageous for deep-tissue imaging due to reduced light scattering and autofluorescence from biological tissues.
A novel near-infrared fluorescent biosensor for the detection of lysophosphatidic acid (LPA), a key signaling molecule in many biological processes, has been developed based on a dibenzo[a,c]phenazine derivative. This sensor operates on the principle of aggregation-induced emission (AIE), where the fluorescence is turned on upon aggregation of the probe in the presence of LPA. mdpi.com The probe exhibits high selectivity and sensitivity, with a detection limit as low as 4.47 x 10⁻⁷ M. mdpi.com
The development of dibenzo[a,j]phenazine-cored donor-acceptor-donor (D-A-D) triads has also shown great promise. These molecules can exhibit efficient TADF, and their photophysical properties can be modulated for various applications, including bio-imaging. hku.hk The unique U-shaped structure of dibenzo[a,j]phenazine allows for the creation of twisted D-A-D triads that facilitate efficient intramolecular charge transfer, a key feature for designing advanced fluorescent probes. nih.gov The merging of TADF and mechanochromic luminescence (MCL) properties in a single molecule could lead to the development of multi-functional probes for complex biological sensing. nih.gov
Table 4: Dibenzo[a,j]phenazine Derivatives in Bioimaging
| Derivative/Probe | Target/Application | Principle | Key Features |
|---|---|---|---|
| Dibenzo[a,c]phenazine-derived sensor | Lysophosphatidic acid (LPA) | Aggregation-Induced Emission (AIE) | Near-infrared fluorescence, high selectivity, low detection limit. mdpi.com |
| Dibenzo[a,j]phenazine-cored D-A-D triads | General Bioimaging | Thermally Activated Delayed Fluorescence (TADF) | Tunable photophysical properties, potential for multi-functional probes. nih.govhku.hk |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,11-Dibromodibenzo[a,j]phenazine, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is synthesized via oxidative skeletal rearrangement of 1,1'-binaphthalene-2,2'-diamines (BINAMs). Dibromo-substituted BINAM undergoes this rearrangement under modified oxidative conditions to yield this compound in ~50% yield. Further functionalization (e.g., Pd-catalyzed amination) enables the creation of donor-acceptor-donor (D-A-D) systems . Bromination protocols using N-bromosuccinimide (NBS) or other halogenation agents can also be adapted for regioselective substitution .
- Optimization : Adjusting reaction temperature, catalyst loading (e.g., Pd-based catalysts), and solvent polarity may improve yield and purity.
Q. How can spectroscopic techniques (e.g., FTIR, Raman) be employed to characterize the structural features of this compound?
- Methodology : FTIR and Raman spectroscopy are critical for identifying functional groups and π-conjugation patterns. For example, bands in the 1100–1800 cm⁻¹ range (e.g., C–Br stretching, aromatic C=C vibrations) provide insights into electronic delocalization. Comparative analysis with neutral phenazine spectra helps distinguish bromine-induced perturbations .
- Validation : Cross-reference experimental spectra with computational simulations (e.g., DFT-based vibrational frequency calculations) to confirm assignments.
Q. What are the key photophysical properties of this compound, and how do they compare to non-brominated analogs?
- Methodology : UV-Vis absorption and fluorescence spectroscopy reveal bathochromic shifts due to bromine’s electron-withdrawing effects. Thermally activated delayed fluorescence (TADF) can be assessed using time-resolved photoluminescence under varying temperatures .
- Comparison : Bromination typically reduces HOMO-LUMO gaps (e.g., by 0.2–0.5 eV) compared to non-halogenated phenazines, enhancing charge-transfer efficiency in optoelectronic applications .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, HOMO-LUMO analysis) are effective in predicting the electronic properties of dibrominated phenazine derivatives?
- Methodology : Density functional theory (DFT) at the B3LYP/6-311G(d) or M06-2X/6-311G(2p,d) level accurately predicts HOMO-LUMO gaps, redox potentials, and charge distribution. Benchmarking against experimental cyclic voltammetry data (e.g., redox potentials) validates computational models .
- Application : Use these models to design derivatives with tailored bandgaps (e.g., 2.5–4 eV) for semiconductor or TADF applications .
Q. How do solvent dielectric constants influence the redox behavior of this compound in electrochemical studies?
- Methodology : Solvent dielectric constant (εᵣ) modulates redox potential via stabilization/destabilization of charged intermediates. Cyclic voltammetry in solvents with varying εᵣ (e.g., DMF vs. acetonitrile) quantifies this effect. Computational solvation models (e.g., SMD implicit solvent) complement experimental trends .
- Insight : Lower εᵣ solvents (e.g., toluene) may shift reduction potentials cathodically due to reduced stabilization of anion intermediates.
Q. What methodologies enable the integration of this compound into donor-acceptor systems for optoelectronic applications?
- Methodology : Pd-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) attach electron-donating groups (e.g., diarylamines) to the dibrominated core, creating D-A-D architectures. Spectroscopic and electrochemical profiling (e.g., charge-transfer absorption bands) confirms intramolecular donor-acceptor interactions .
- Design Considerations : Balance steric hindrance and electronic coupling to maximize TADF efficiency or charge mobility in organic light-emitting diodes (OLEDs) .
Q. How can phenazine-based coordination polymers incorporating this compound be synthesized and characterized?
- Methodology : Metal coordination (e.g., with Cu²⁺ or Zn²⁺) via the phenazine’s nitrogen sites forms polymeric networks. Single-crystal X-ray diffraction and powder XRD analyze structural motifs, while variable-temperature conductivity measurements assess semiconductor behavior .
- Challenges : Bromine substituents may sterically hinder metal-ligand binding, requiring optimization of ligand-to-metal ratios.
Data Contradictions and Validation
- Synthesis Yield Discrepancies : reports ~50% yield for the oxidative rearrangement, while classical bromination methods (e.g., NBS) may yield <30% . Validate via kinetic studies to identify rate-limiting steps.
- Computational vs. Experimental Redox Potentials : shows strong agreement (error <0.1 V) between DFT-predicted and experimental redox potentials for phenazine derivatives, but deviations may arise for heavily halogenated systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
